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Compound of Interest

Compound Name: Levosimendan D3

Cat. No.: B15142733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and

metabolism of Levosimendan, a potent calcium-sensitizing inodilator. Understanding the

absorption, distribution, metabolism, and excretion (ADME) properties of Levosimendan and its

active metabolites in various animal models is crucial for the interpretation of efficacy and

safety data and for guiding clinical development.

Pharmacokinetic Profile
Levosimendan exhibits a distinctive pharmacokinetic profile characterized by a short half-life of

the parent compound and the formation of long-lasting active metabolites that are responsible

for its prolonged hemodynamic effects.[1][2]

1.1. Absorption and Distribution Following intravenous administration, Levosimendan is rapidly

distributed.[3] It has a relatively small volume of distribution, approximately 0.3 L/kg.[4]

Levosimendan is highly bound to plasma proteins, primarily albumin, with a binding percentage

of 97-98%.[5][6] This high degree of protein binding limits the free fraction of the drug available

to exert its pharmacological effects.[7] While developed for intravenous use, it also shows high

oral bioavailability of around 85%.[4][6]
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1.2. Metabolism and Excretion Levosimendan is extensively metabolized in the liver, with about

95% of the administered dose undergoing transformation.[4] The primary metabolic pathway

involves conjugation with glutathione to form inactive cysteine and cysteinylglycine conjugates.

[4][6] A minor but pharmacologically crucial pathway, accounting for about 5% of the drug,

involves reduction in the intestines to an amine metabolite, OR-1855.[1][4] This intermediate is

then N-acetylated in the liver to form the active metabolite OR-1896.[1][4]

Excretion occurs through both renal and fecal routes, with approximately 54% of the dose

eliminated in urine and 44% in feces, predominantly as inactive conjugated metabolites.[6] Very

little of the parent drug is excreted unchanged.[8]

1.3. Metabolites The prolonged therapeutic effects observed after a Levosimendan infusion are

attributed to its active metabolite, OR-1896.[7][8]

OR-1855: This is an intermediate, largely inactive metabolite formed by intestinal bacteria.[4]

[9]

OR-1896: This is the principal active metabolite. It is formed more slowly than the parent

drug is eliminated, with peak concentrations appearing up to two days after a 24-hour

infusion has been stopped.[1] OR-1896 has a significantly longer half-life of 70-80 hours.[1]

Crucially, its protein binding is much lower than that of Levosimendan (around 40%),

resulting in a larger free fraction to exert its effects.[5][7]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Levosimendan and its

major active metabolite, OR-1896, in various preclinical models. Data has been compiled from

multiple sources and normalized where possible for comparison.

Table 1: Pharmacokinetic Parameters of Levosimendan in Preclinical Models
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Parameter Rat Dog Guinea Pig Pig

Half-life (t½) ~1 hr ~1 hr Not Reported ~1 hr

Clearance (CL) High Moderate Not Reported Not Reported

Volume of

Distribution (Vd)
~0.3 L/kg ~0.2 L/kg[6] Not Reported Not Reported

Protein Binding High (~98%)[5] High (~98%) High (~98%) High (~98%)

Table 2: Pharmacokinetic Parameters of Active Metabolite OR-1896

Parameter Rat Dog
Human (for
context)

Half-life (t½)
Long; contributes to

sustained effect[5]
Long ~80 hrs[1][7]

Time to Peak (Tmax) Delayed; post-infusion Delayed; post-infusion
~2 days post-

infusion[1]

Protein Binding ~40%[5] ~40% ~40%[5]

Free Fraction ~60%[7] ~60% ~60%[7]

Metabolic Pathway of Levosimendan
Levosimendan undergoes a dual metabolic pathway. The majority is converted to inactive

conjugates, while a small fraction is transformed into the long-acting active metabolite OR-

1896, which is critical for its sustained clinical efficacy.
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Metabolic Fate of Levosimendan
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Mechanism of Calcium Sensitization
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Vasodilation Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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